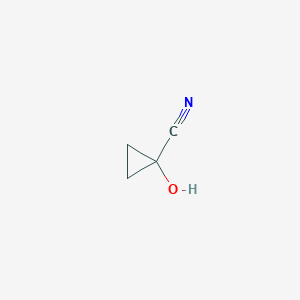

1-Hydroxycyclopropane-1-carbonitrile

説明

特性

IUPAC Name |

1-hydroxycyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO/c5-3-4(6)1-2-4/h6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNIISSYNHNAEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40504274 | |

| Record name | 1-Hydroxycyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14743-56-7 | |

| Record name | 1-Hydroxycyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxycyclopropane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 1-hydroxycyclopropane-1-carbonitrile from ethyl cyanoacetate

An In-depth Technical Guide to the Synthesis of 1-Hydroxycyclopropane-1-carbonitrile from Ethyl Cyanoacetate

Executive Summary

This compound, a compact and functionally dense molecule, represents a valuable building block in modern medicinal chemistry and materials science. Its rigid cyclopropyl core, combined with the versatile hydroxyl and nitrile functionalities, offers a unique scaffold for introducing desirable physicochemical properties into larger molecules, such as metabolic stability and conformational constraint.[1][2] This guide provides a comprehensive technical overview of a proposed multi-step synthesis of this compound, commencing from the readily available starting material, ethyl cyanoacetate.

The synthetic strategy is bifurcated into two primary stages. The initial stage focuses on the construction of the cyclopropane ring system through a base-catalyzed reaction of ethyl cyanoacetate with 1,2-dibromoethane, yielding the key intermediate, ethyl 1-cyanocyclopropane-1-carboxylate. This transformation is analogous to the well-established malonic ester cyclopropanation and leverages the inherent reactivity of the active methylene group in the starting material.[3][4] The second, more complex stage addresses the critical functional group interconversion of the ester moiety into the target tertiary alcohol, while preserving the adjacent nitrile. A robust three-step sequence involving selective reduction, oxidation, and cyanohydrin formation is detailed, providing a scientifically sound pathway to the final product.[5][6] This document is intended for researchers, scientists, and drug development professionals, offering both mechanistic insights and detailed experimental protocols.

Introduction

The Cyclopropyl Moiety in Drug Discovery

The cyclopropane ring is a highly sought-after motif in pharmaceutical design. As the smallest possible carbocycle, it possesses a unique electronic character and a rigid, three-dimensional structure. When incorporated into drug candidates, it can serve as a non-classical bioisostere for double bonds or gem-dimethyl groups, often leading to improved metabolic stability, enhanced binding affinity, and optimized lipophilicity.[1] The construction of functionalized cyclopropanes is therefore a topic of significant interest in synthetic chemistry.[2][7]

This compound: A Versatile Synthon

The target molecule, this compound, is a cyclopropyl cyanohydrin. This structural class combines the rigidity of the cyclopropane with two orthogonal functional groups on a single quaternary carbon. The hydroxyl group can act as a hydrogen bond donor or be further functionalized, while the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in various cycloaddition reactions. This versatility makes it a powerful intermediate for creating diverse molecular architectures.[8]

Ethyl Cyanoacetate as a Precursor

Ethyl cyanoacetate is an ideal starting material for this synthesis. Its central methylene group is flanked by two electron-withdrawing groups (a nitrile and an ester), rendering the α-protons acidic (pKa ≈ 11 in DMSO).[4] This "active methylene" character allows for easy deprotonation to form a stabilized carbanion, a potent nucleophile capable of participating in a wide range of carbon-carbon bond-forming reactions, which is the cornerstone of the proposed synthetic strategy.[9]

Retrosynthetic Analysis and Strategic Overview

The synthesis is designed as a logical sequence of established transformations. A retrosynthetic analysis reveals a practical path from the target molecule back to the starting materials. The primary disconnection breaks the cyanohydrin moiety back to a precursor aldehyde, which arises from the selective transformation of the ester in a cyclopropanated intermediate. This intermediate, ethyl 1-cyanocyclopropane-1-carboxylate, is formed directly from the cyclization of ethyl cyanoacetate with 1,2-dibromoethane.

Caption: Retrosynthetic pathway for the target molecule.

The forward synthesis follows this logic, providing a clear and modular approach.

Caption: Overall synthetic workflow.

Part I: Synthesis of Ethyl 1-Cyanocyclopropane-1-carboxylate

Mechanistic Principles: Michael-Initiated Ring Closure (MIRC)

The formation of the cyclopropane ring from an active methylene compound and a 1,2-dihaloalkane is a classic and efficient method. The reaction proceeds via a tandem nucleophilic substitution mechanism.

-

Deprotonation: A base abstracts an acidic α-proton from ethyl cyanoacetate to form a resonance-stabilized enolate.

-

Sₙ2 Attack: The enolate acts as a nucleophile, attacking one of the electrophilic carbons of 1,2-dibromoethane and displacing a bromide ion. This forms an intermediate, ethyl 2-cyano-4-bromobutanoate.

-

Intramolecular Cyclization: In the presence of the base, the α-proton of this intermediate is again abstracted. The resulting carbanion then undergoes a rapid intramolecular Sₙ2 reaction, displacing the second bromide ion and closing the three-membered ring.

Using a phase-transfer catalyst (PTC) such as tetra-n-butylammonium bromide or triethylbenzylammonium chloride is highly effective for this reaction, as it facilitates the transfer of the base (e.g., hydroxide) into the organic phase where the reaction occurs, often leading to higher yields and milder conditions.[3]

Caption: Mechanism of cyclopropane formation.

Experimental Protocol

This protocol is adapted from the established synthesis of cyclopropane-1,1-dicarboxylic acid.[3]

-

Reagents & Equipment:

-

Ethyl cyanoacetate

-

1,2-Dibromoethane

-

Sodium hydroxide (50% aqueous solution)

-

Triethylbenzylammonium chloride (TEBAC)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate

-

Round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser.

-

-

Procedure:

-

To a 1-L, three-necked flask equipped with a robust mechanical stirrer, add 50% aqueous sodium hydroxide (e.g., 250 mL).

-

Add the phase-transfer catalyst, triethylbenzylammonium chloride (0.1 eq), to the vigorously stirred NaOH solution.

-

In a separate beaker, prepare a mixture of ethyl cyanoacetate (1.0 eq) and 1,2-dibromoethane (1.5 eq).

-

Add the organic mixture to the reaction flask at once. The reaction is exothermic; maintain the temperature between 25-35°C with a water bath if necessary.

-

Stir the mixture vigorously for 2-3 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Upon completion, transfer the reaction mixture to a separatory funnel. Dilute with water (e.g., 200 mL).

-

Extract the aqueous layer with diethyl ether or dichloromethane (3 x 150 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil by vacuum distillation to yield pure ethyl 1-cyanocyclopropane-1-carboxylate.

-

Part II: Conversion to this compound

This stage requires a precise, three-step functional group interconversion. Each step utilizes standard, reliable organic transformations.

Step 1: Selective Reduction of the Ester to a Primary Alcohol

-

Causality and Method Selection: The primary challenge is to reduce the ester to an alcohol without affecting the nitrile group. Strong, non-selective hydrides like lithium aluminum hydride (LiAlH₄) would reduce both functionalities. The preferred reagent is Diisobutylaluminium hydride (DIBAL-H). At low temperatures (e.g., -78°C), DIBAL-H is known to selectively reduce esters to aldehydes or, with careful control of stoichiometry and workup, to primary alcohols, often leaving nitriles untouched.

-

Experimental Protocol:

-

Dissolve ethyl 1-cyanocyclopropane-1-carboxylate (1.0 eq) in anhydrous toluene or THF in a flame-dried, nitrogen-purged flask.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add DIBAL-H (1.0 M in hexanes, 2.2 eq) dropwise via syringe, maintaining the internal temperature below -70°C.

-

Stir the reaction at -78°C for 2-3 hours.

-

Quench the reaction carefully at -78°C by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Separate the layers and extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield crude [1-(hydroxymethyl)cyclopropyl]carbonitrile, which can be purified by column chromatography.

-

Step 2: Oxidation of the Primary Alcohol to an Aldehyde

-

Causality and Method Selection: To avoid over-oxidation to the carboxylic acid, a mild and selective oxidizing agent is required. Dess-Martin periodinane (DMP) or a Swern oxidation are excellent choices as they are highly efficient for converting primary alcohols to aldehydes under non-aqueous, neutral conditions.

-

Experimental Protocol (using DMP):

-

Dissolve the primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Add solid Dess-Martin periodinane (1.2 eq) in one portion.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, dilute the reaction with diethyl ether and quench by pouring it into a stirred, saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃.

-

Stir until the solid dissolves and the layers are clear. Separate the layers and extract the aqueous phase with diethyl ether (2x).

-

Combine the organic layers, wash with saturated NaHCO₃ and then brine, dry over MgSO₄, and filter.

-

Carefully concentrate the solvent on a rotary evaporator (the aldehyde may be volatile) to yield 1-formylcyclopropane-1-carbonitrile.

-

Step 3: Formation of the Cyanohydrin

-

Causality and Method Selection: This is the final step to construct the target molecule. The reaction involves the nucleophilic addition of a cyanide anion to the carbonyl carbon of the aldehyde.[5] Using trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid or a cyanide salt is a modern, effective method that forms a silylated cyanohydrin intermediate, which is then hydrolyzed during workup.[6]

-

Experimental Protocol:

-

Dissolve the aldehyde (1.0 eq) in anhydrous DCM under a nitrogen atmosphere and cool to 0°C.

-

Add trimethylsilyl cyanide (TMSCN, 1.2 eq) via syringe, followed by a catalytic amount of zinc iodide (ZnI₂, 0.1 eq).

-

Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by adding 1 M aqueous HCl and stirring for 30 minutes to hydrolyze the silyl ether.

-

Extract the mixture with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to afford the final product, this compound.

-

Data Summary

The following table outlines the expected transformations and key parameters for the proposed synthesis. Yields are estimates based on analogous reactions in the literature.

| Step | Starting Material | Product | Key Reagents | Temp. (°C) | Est. Yield (%) |

| I | Ethyl Cyanoacetate | Ethyl 1-cyanocyclopropane-1-carboxylate | NaOH, 1,2-dibromoethane, TEBAC | 25-35 | 70-80 |

| IIa | Ethyl 1-cyanocyclopropane-1-carboxylate | [1-(Hydroxymethyl)cyclopropyl]carbonitrile | DIBAL-H | -78 | 80-90 |

| IIb | [1-(Hydroxymethyl)cyclopropyl]carbonitrile | 1-Formylcyclopropane-1-carbonitrile | Dess-Martin Periodinane | 25 | 85-95 |

| IIc | 1-Formylcyclopropane-1-carbonitrile | This compound | TMSCN, ZnI₂ | 0 to 25 | 90-98 |

Safety and Handling

-

1,2-Dibromoethane: Is a known carcinogen and toxic. Handle only in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium Hydroxide (50%): Is highly corrosive and can cause severe burns. Use appropriate PPE.

-

Cyanides (TMSCN, KCN): Are extremely toxic. TMSCN can release hydrogen cyanide (HCN) gas upon contact with moisture or acid. All manipulations must be performed in a chemical fume hood. A cyanide quench solution (e.g., aqueous bleach or hydrogen peroxide/NaOH) should be readily available.

-

DIBAL-H: Is pyrophoric and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon) using anhydrous solvents and proper syringe techniques.

-

Dess-Martin Periodinane: Can be explosive under shock or upon heating. Avoid grinding the solid.

References

-

Organic Chemistry Portal. Kulinkovich Reaction. [Link]

-

Wikipedia. Kulinkovich reaction. [Link]

-

Chaplinski, V., & de Meijere, A. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry. [Link]

-

NROChemistry. Kulinkovich Reaction: Mechanism & Examples. [Link]

-

Synthesis Workshop. (2021). The Kulinkovich Reaction (Episode 42). YouTube. [Link]

-

Organic Chemistry Tutor. (2023). Epichlorohydrin Opening Mechanism. YouTube. [Link]

-

Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

-

Hu, X., et al. (2020). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central. [Link]

-

Green Chemistry. Royal Society of Chemistry Publishing. [Link]

-

ResearchGate. Ethyl Cyanoacetate Reactions. [Link]

-

Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. [Link]

-

Wikipedia. Ethyl cyanoacetate. [Link]

-

Wikipedia. Cyanohydrin reaction. [Link]

-

The Organic Chemistry Tutor. (2019). Cyanohydrin Formation Reaction Mechanism. YouTube. [Link]

-

Sanford, A. B., et al. (2020). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. PubMed Central. [Link]

-

Scribd. Synthesis of Epichlorohydrin (Kinetic). [Link]

-

LookChem. 1-Hydroxycyclopentane carbonitrile. [Link]

-

Organic Chemistry with Victor. (2024). Synthesis of Cyclopropanecarboxylic Acid. YouTube. [Link]

Sources

- 1. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 5. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Cyclopropane synthesis [organic-chemistry.org]

- 8. Cas 5117-85-1,1-Hydroxycyclopentane carbonitrile | lookchem [lookchem.com]

- 9. researchgate.net [researchgate.net]

Introduction: The Allure and Challenge of a Strained Scaffold

An In-depth Technical Guide to the Formation Mechanism of 1-Hydroxycyclopropane-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane motif, a fundamental three-membered carbocycle, is a recurring structural element in a myriad of natural products and pharmaceutical agents. Its inherent ring strain imparts unique conformational properties and reactivity, making it a valuable building block in medicinal chemistry. This compound, as a functionalized cyclopropane, represents a versatile synthetic intermediate. However, the synthesis of such a molecule is non-trivial, primarily due to the high reactivity and kinetic instability of its logical precursor, cyclopropanone.[1][2][3] This guide provides an in-depth exploration of the mechanistic pathways leading to the formation of this compound, offering insights into the underlying principles and practical considerations for its synthesis.

Part 1: The Cyanohydrin Pathway from Cyclopropanone and its Equivalents

The most direct conceptual route to this compound is the nucleophilic addition of a cyanide anion to cyclopropanone, a classic cyanohydrin formation reaction.[4][5][6][7][8][9]

Core Mechanism of Cyanohydrin Formation

The formation of a cyanohydrin from a ketone is a well-established reaction in organic chemistry.[5][6][7][8][9] The mechanism proceeds via the following key steps:

-

Nucleophilic Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ketone. This results in the formation of a tetrahedral alkoxide intermediate.[8][10]

-

Protonation: The negatively charged oxygen of the alkoxide intermediate is subsequently protonated by a proton source, typically hydrogen cyanide (HCN) or a weak acid, to yield the final cyanohydrin product.[8][10]

The reaction is generally reversible, and for sterically unhindered ketones, the equilibrium favors the formation of the cyanohydrin.[9][10][11]

The Challenge of Cyclopropanone

Cyclopropanone itself is a highly strained and unstable molecule, making its isolation and handling challenging.[1][2][3] This instability necessitates the use of in situ generation methods or, more commonly, the use of "cyclopropanone equivalents." These are stable precursors that can be converted to cyclopropanone under the reaction conditions or that can react directly to give the desired product.[1][2][3]

Mechanistic Diagram of this compound Formation

Caption: Formation of a cyclopropane ring from epichlorohydrin and cyanide.

Part 3: Experimental Protocols and Data

While specific, detailed protocols for the synthesis of this compound are not abundant in the provided search results, a general procedure can be inferred from related transformations.

General Protocol for Cyanohydrin Formation from a Ketone

This protocol is based on the general principles of cyanohydrin synthesis and would need to be adapted and optimized for a cyclopropanone equivalent.

Step-by-Step Methodology:

-

Reaction Setup: A solution of the ketone (or cyclopropanone equivalent) in a suitable solvent (e.g., ethanol, THF) is prepared in a reaction vessel equipped with a stirrer and cooled in an ice bath.

-

Cyanide Addition: A solution of sodium or potassium cyanide in water is added dropwise to the cooled ketone solution.

-

Acidification: A weak acid, such as acetic acid, or a stoichiometric amount of a stronger acid is then added slowly to generate HCN in situ. Maintaining a slightly basic pH is crucial for the availability of the cyanide nucleophile. [10]4. Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Purification: Upon completion, the reaction mixture is neutralized and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography or distillation.

Expected Spectroscopic Data

The characterization of this compound would rely on standard spectroscopic techniques:

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the diastereotopic protons of the cyclopropane ring and a singlet for the hydroxyl proton. |

| ¹³C NMR | Resonances for the two carbons of the cyclopropane ring, the quaternary carbon bearing the hydroxyl and nitrile groups, and the carbon of the nitrile group. |

| IR Spectroscopy | A characteristic sharp absorption for the nitrile (C≡N) stretch and a broad absorption for the hydroxyl (O-H) group. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound. |

Conclusion

The formation of this compound presents a fascinating challenge in synthetic organic chemistry, primarily due to the inherent instability of cyclopropanone. The two primary mechanistic pathways, the cyanohydrin reaction with a cyclopropanone equivalent and the intramolecular cyclization of an epichlorohydrin-derived intermediate, offer viable strategies for accessing this valuable synthetic building block. A thorough understanding of these mechanisms, coupled with careful control of reaction conditions, is paramount for the successful synthesis and utilization of this and related strained cyclic molecules in the development of novel therapeutics and other advanced materials.

References

- Filo. (2025, July 11). Draw the complete reaction mechanism with intermediates A, B, C, and D fo...

-

PubMed. (2020, October 12). Enantioselective Synthesis of Cyclopropanone Equivalents and Application to the Formation of Chiral β-Lactams. Retrieved from [Link]

-

ACS Publications. An Unusual Reaction Product from Epichlorohydrin and Sodium Cyanide. Retrieved from [Link]

-

RSC Publishing. Regio-selective synthesis of polyepichlorohydrin diol using Zn–Co(iii) double metal cyanide complex. Retrieved from [Link]

- Google Patents. (2007). US20070185337A1 - Process for the preparation of optically pure 4-hydroxy-2-oxo-1-pyrrolidine acetamide.

-

YouTube. (2023, November 26). Epichlorohydrin Opening Mechanism. Retrieved from [Link]

-

Semantic Scholar. 607. Reactions of ethylene oxides. Part V. The interaction of alkali cyanides with epichlorohydrin. Retrieved from [Link]

-

Patsnap Eureka. Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate. Retrieved from [Link]

-

ResearchGate. Enantioselective Synthesis of Cyclopropanone Equivalents and Application to the Synthesis of β-Lactams. Retrieved from [Link]

-

Filo. (2020, February 26). Provide the structure of the cyanohydrin that results when cyclopentanone reacts with HCN. Retrieved from [Link]

- Filo. (2025, December 3). End product (C) in above reaction is : [Image of a chemical reaction seq.... Retrieved from https://www.filo.

-

Sciforum. (2000, July 30). Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. Retrieved from [Link]

-

ChemRxiv | Cambridge Open Engage. (2019, December 27). Enantioselective Synthesis of Cyclopropanone Equivalents and Application to the Synthesis of β-Lactams. Retrieved from [Link]

- Google Patents. CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate.

-

PubChem - NIH. 1-Hydroxycyclopentanecarbonitrile | C6H9NO | CID 199855. Retrieved from [Link]

-

YouTube. (2024, January 14). Cyanohydrin Formation and Reactions. Retrieved from [Link]

-

BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

- Google Patents. DE2128327C3 - Process for the preparation of 1-hydroxy-cyclopropane-1-carboxylic acids.

-

YouTube. (2019, October 30). Cyanohydrin Formation Reaction Mechanism. Retrieved from [Link]

-

Wikipedia. Cyanohydrin reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Retrieved from [Link]

Sources

- 1. Enantioselective Synthesis of Cyclopropanone Equivalents and Application to the Formation of Chiral β-Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. askfilo.com [askfilo.com]

- 5. brainly.com [brainly.com]

- 6. End product (C) in above reaction is : [Image of a chemical reaction seq.. [askfilo.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. byjus.com [byjus.com]

An In-depth Technical Guide to 1-Hydroxycyclopropane-1-carbonitrile: Properties, Reactivity, and Synthetic Utility

Introduction: The Unique Intersection of Strain and Functionality

In the landscape of modern drug discovery and organic synthesis, the cyclopropyl moiety has emerged as a "versatile player," prized for its ability to impart unique conformational constraints, improve metabolic stability, and enhance potency.[1][2] When this strained three-membered ring is geminally substituted with both a hydroxyl and a nitrile group, it forms 1-hydroxycyclopropane-1-carbonitrile (also known as cyclopropanone cyanohydrin). This molecule represents a fascinating convergence of high ring strain energy and the rich synthetic potential of the cyanohydrin functional group.[3][4]

This technical guide provides a comprehensive overview of the chemical properties, stability, and characteristic reactivity of this compound. We will delve into its synthesis, explore its transformation into valuable synthetic intermediates such as α-hydroxy acids and β-amino alcohols, and examine the mechanistic pathways of its synthetically useful ring-opening reactions. This document is intended for researchers, medicinal chemists, and process development professionals seeking to leverage the unique attributes of this strained carbocyclic nitrile.

Core Chemical and Physical Properties

This compound is a small, polar molecule whose properties are dominated by the inherent strain of the cyclopropane ring and the hydrogen bonding capabilities of the hydroxyl group. While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds like 1-hydroxycyclopropanecarboxylic acid.

| Property | Value (Predicted/Estimated) | Source/Justification |

| Molecular Formula | C₄H₅NO | Based on structure |

| Molecular Weight | 83.09 g/mol | Based on structure |

| Appearance | Colorless liquid or low-melting solid | Typical for small cyanohydrins |

| Boiling Point | Decomposes upon heating | High ring strain and thermal lability of cyanohydrins suggest instability at high temperatures. |

| Solubility | Soluble in water, ethanol, acetone, ether | Small, polar molecule with H-bond donor/acceptor groups. |

| pKa (hydroxyl) | ~12-13 | Similar to other non-activated tertiary alcohols. |

| Stability | Limited thermal stability; sensitive to strong acids and bases. | Reversible formation and propensity for ring-opening limit stability.[5] |

Synthesis: The Urech Cyanohydrin Method

The most direct and established route to this compound is the nucleophilic addition of a cyanide anion to cyclopropanone, a classic transformation known as the Urech cyanohydrin method.[4] The reaction is base-catalyzed and reversible.[5][6] For safety and reaction control, it is typically performed by generating hydrogen cyanide in situ from a cyanide salt (e.g., NaCN or KCN) and a mineral acid under carefully controlled pH.[7][8]

Representative Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative procedure adapted from established methods for cyanohydrin formation. Cyclopropanone is a reactive and potentially unstable ketone. Hydrogen cyanide is an extremely toxic gas. This reaction must be performed by trained personnel in a well-ventilated chemical fume hood with appropriate safety precautions and emergency response equipment in place.

Objective: To synthesize this compound from a cyclopropanone equivalent.

Materials:

-

Cyclopropanone ethyl hemiacetal (or a suitable precursor)

-

Sodium cyanide (NaCN)

-

Hydrochloric acid (HCl), 2M

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

Procedure:

-

Generation of Cyclopropanone (in situ): In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, a solution of cyclopropanone ethyl hemiacetal in diethyl ether is carefully acidified at 0°C to liberate the free cyclopropanone. Causality: The hemiacetal serves as a stable precursor to the highly reactive cyclopropanone.

-

Cyanohydrin Formation: A separate flask is charged with a solution of sodium cyanide in water and cooled in an ice bath. The ethereal solution of cyclopropanone is added slowly to the cyanide solution.

-

pH Adjustment: While vigorously stirring at 0°C, 2M HCl is added dropwise via the addition funnel. The pH of the aqueous layer is monitored and maintained between 4 and 5.[8] Causality: This pH range ensures a sufficient concentration of both the highly nucleophilic cyanide anion (CN⁻) to initiate the attack and free HCN to protonate the resulting alkoxide intermediate, accelerating the reaction.[6][7] Strongly acidic conditions would protonate the cyanide, shutting down nucleophilicity, while strongly basic conditions would favor the reverse reaction.

-

Reaction Monitoring: The reaction is stirred at 0-5°C for 2-4 hours and monitored by TLC or GC-MS for the disappearance of the cyclopropanone starting material.

-

Workup: The layers are separated. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed sequentially with saturated NaHCO₃ solution and brine. Causality: The bicarbonate wash neutralizes any remaining acid.

-

Isolation: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure at low temperature (<30°C) to yield crude this compound. Due to its potential instability, the product is often used immediately in the subsequent step without further purification.

Caption: Synthesis of this compound.

Spectroscopic Characterization (Predicted)

Definitive, published spectra for this compound are scarce. However, its key spectral features can be reliably predicted.

-

¹H NMR: The spectrum is expected to be simple. The four protons on the cyclopropane ring are diastereotopic and would appear as a complex multiplet system, likely in the range of δ 1.0-1.5 ppm. A broad singlet corresponding to the hydroxyl proton would appear, with its chemical shift being dependent on concentration and solvent (typically δ 2-5 ppm).

-

¹³C NMR: Three distinct signals are anticipated:

-

The quaternary carbon bearing the -OH and -CN groups, significantly deshielded, around δ 55-70 ppm.

-

The nitrile carbon (-C≡N) in the characteristic range of δ 115-125 ppm.

-

The two equivalent methylene (-CH₂) carbons of the cyclopropane ring at a highly shielded (upfield) position, typically δ 10-20 ppm, a hallmark of cyclopropyl carbons.[9]

-

-

Infrared (IR) Spectroscopy:

-

A broad O-H stretching band around 3400 cm⁻¹.

-

A weak but sharp C≡N stretching absorption around 2250 cm⁻¹.

-

C-H stretching bands for the cyclopropyl protons just above 3000 cm⁻¹.

-

A C-O stretching band in the 1050-1150 cm⁻¹ region.

-

Chemical Reactivity: A Balance of Functionality and Strain Release

The reactivity of this compound is dictated by two primary factors: the chemistry of the cyanohydrin moiety and the high ring strain (~27 kcal/mol) of the cyclopropane ring, which provides a strong thermodynamic driving force for ring-opening reactions.[3]

Reactions at the Cyanohydrin Functional Group

These reactions parallel those of typical acyclic cyanohydrins, with the cyclopropyl ring remaining intact.

-

Hydrolysis to α-Hydroxy Carboxylic Acid: Under either acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid.[10] This provides a direct synthetic route to 1-hydroxycyclopropane-1-carboxylic acid, a valuable building block.[11]

-

Acid-catalyzed hydrolysis: Heating with aqueous mineral acid (e.g., H₂SO₄ or HCl) proceeds via protonation of the nitrile, followed by nucleophilic attack by water, tautomerization to an amide, and subsequent hydrolysis of the amide to the carboxylic acid.[12]

-

Base-catalyzed hydrolysis: Treatment with aqueous hydroxide (e.g., NaOH) involves the nucleophilic attack of OH⁻ on the nitrile carbon, eventually forming the carboxylate salt, which must be acidified in a separate step to yield the free carboxylic acid.[10]

-

-

Reduction to β-Amino Alcohol: The nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[13][14] This reaction yields 1-(aminomethyl)cyclopropan-1-ol, a useful β-amino alcohol scaffold. The reaction involves the successive addition of two hydride ions to the nitrile carbon, followed by an aqueous workup to protonate the resulting nitrogen species.[15]

Caption: Key transformations of the cyanohydrin group.

Ring-Opening Reactions

The significant strain energy of the cyclopropane ring makes it susceptible to cleavage under various conditions, providing access to linear carbon chains with defined functionalization.

-

Acid-Catalyzed Ring Opening: In the presence of strong acid, the hydroxyl group can be protonated, turning it into a good leaving group (water). Departure of water would generate a highly unstable cyclopropyl cation. More likely, a concerted mechanism occurs where a nucleophile attacks one of the C-C bonds as the C-O bond cleaves, driven by the release of ring strain. The regioselectivity of this opening can be influenced by substituents and reaction conditions.

-

Base-Catalyzed Ring Opening: Under strongly basic conditions, deprotonation of the hydroxyl group forms an alkoxide. This can trigger a retro-aldol-type fragmentation, cleaving a C-C bond to form an enolate intermediate. This pathway is particularly relevant if the resulting carbanion can be stabilized.

-

Reductive Ring Opening: Treatment with reducing agents under certain conditions, particularly transition metals, can lead to the cleavage of the C-C bond.

Caption: Competing reactivity pathways for the title compound.

Conclusion and Outlook

This compound stands as a potent, albeit underutilized, synthetic intermediate. Its value lies not only in the conventional transformations of the cyanohydrin group but also in the potential for novel ring-opening reactions that release the inherent strain of the cyclopropyl ring. The ability to convert a simple ketone precursor into α-hydroxy acids, β-amino alcohols, or functionalized linear structures through selective reaction pathways makes it a powerful tool for synthetic chemists. As the demand for novel, three-dimensional molecular scaffolds in drug discovery continues to grow, a deeper exploration of the reactivity of strained intermediates like cyclopropanone cyanohydrin will undoubtedly unlock new and efficient synthetic strategies.

References

-

ResearchGate. (n.d.). Mechanism for the reaction of cyclopropanol and cyanohydrin to form... Retrieved from [Link]

-

Patsnap Eureka. (n.d.). Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). A New Example of the Three-Component Reaction: Nucleophilic Ring Opening in Cyclopropenones by Cyanide Ions in the Presence of Water or Alcohols. Retrieved from [Link]

- Google Patents. (n.d.). CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate.

-

Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). DE2128327C3 - Process for the preparation of 1-hydroxy-cyclopropane-1-carboxylic acids.

-

Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 13.11: Addition of Hydrogen Cyanide to Give Cyanohydrins. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyanohydrin reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

OpenStax. (2023). 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. Retrieved from [Link]

-

YouTube. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

-

YouTube. (2025). Reduction of nitriles to amines using LiAlH4. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(2'-CIS-METHYL-CYCLOPROPYL)-1-HYDROXY-CYCLOPROPANE. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane. Retrieved from [Link]

-

Pearson+. (n.d.). Which of the following structures represents the cyanohydrin form.... Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 19.7: Nucleophilic Addition of HCN- Cyanohydrin Formation. Retrieved from [Link]

-

Semantic Scholar. (1988). Use of cyclopropanes and their derivatives in organic synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). 1-Hydroxycyclopropane-1-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. youtube.com [youtube.com]

- 15. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

Introduction: The Significance of 1-Hydroxycyclopropane-1-carbonitrile

An In-Depth Technical Guide to the Solubility of 1-Hydroxycyclopropane-1-carbonitrile in Organic Solvents

This guide provides a detailed exploration of the solubility characteristics of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with practical experimental guidance to offer a comprehensive understanding of this compound's behavior in various organic media.

This compound is a unique small molecule featuring a strained cyclopropane ring, a hydroxyl group, and a nitrile moiety. This combination of functional groups imparts a distinct set of physicochemical properties that are of considerable interest in medicinal chemistry and organic synthesis. The cyclopropane ring, for instance, is a bioisostere for phenyl rings and other functional groups, often enhancing metabolic stability and binding affinity in drug candidates. Understanding the solubility of this compound is paramount for its application in reaction chemistry, formulation development, and purification processes.

Molecular Structure and Predicted Physicochemical Properties

The solubility of an organic compound is fundamentally governed by its molecular structure.[1] The adage "like dissolves like" serves as a guiding principle, emphasizing that substances with similar polarities and intermolecular forces tend to be miscible.[2]

This compound possesses both polar and nonpolar characteristics. The hydroxyl (-OH) and nitrile (-CN) groups are highly polar and capable of engaging in hydrogen bonding.[3] The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrogen atom of the nitrile group has a lone pair of electrons, allowing it to act as a hydrogen bond acceptor.[3] Conversely, the cyclopropane ring is a compact, nonpolar hydrocarbon component.

Caption: Molecular Structure of this compound.

The presence of these functional groups suggests that this compound is a polar molecule. The key to its solubility will be the interplay between the polar functional groups and the nonpolar cyclopropane ring.

Predicted Solubility Profile in Organic Solvents

Based on the structural analysis, we can predict the solubility of this compound in different classes of organic solvents.

Polar Protic Solvents (e.g., Methanol, Ethanol, Water)

These solvents can engage in hydrogen bonding. Given that this compound has both a hydrogen bond donor (-OH) and acceptors (-OH, -CN), it is expected to have high solubility in polar protic solvents like methanol and ethanol.[2] The energy released from the formation of hydrogen bonds between the solute and solvent molecules can overcome the energy required to break the intermolecular forces within the pure solute and solvent.[3] Its solubility in water is also expected to be significant due to these interactions.

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO))

Polar aprotic solvents possess dipoles but do not have O-H or N-H bonds, so they cannot donate hydrogen bonds. However, they can act as hydrogen bond acceptors. The polar nature of this compound, arising from its hydroxyl and nitrile groups, suggests it will have good to moderate solubility in these solvents through dipole-dipole interactions.[3] Solvents like DMSO and acetone are generally excellent solvents for a wide range of organic compounds.

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether)

Nonpolar solvents primarily interact through weak van der Waals forces. The significant polarity of this compound makes it structurally dissimilar to nonpolar solvents. Consequently, it is predicted to have low solubility in solvents like hexane and toluene.[1] While diethyl ether has a slight dipole moment, the dominant nonpolar character of its ethyl groups suggests that the solubility of this compound will likely be limited.

Summary of Predicted Solubility

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces with Solute |

| Polar Protic | Methanol, Ethanol, Water | High | Hydrogen Bonding, Dipole-Dipole |

| Polar Aprotic | Acetone, Acetonitrile, DMSO | Good to Moderate | Dipole-Dipole |

| Nonpolar | Hexane, Toluene | Low | Van der Waals (London Dispersion) |

Experimental Protocol for Solubility Determination

To empirically validate the predicted solubility, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

Caption: Experimental Workflow for Solubility Determination.

Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Calibrated micropipettes or graduated cylinders

-

Temperature-controlled shaker/incubator (for quantitative measurements)

-

HPLC or other suitable analytical instrument (for quantitative measurements)

Qualitative Solubility Determination

This method provides a rapid assessment of solubility.

-

Preparation: Weigh approximately 10 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add the selected solvent in 0.1 mL increments.

-

Mixing: After each addition, cap the vial and vortex for 30-60 seconds to ensure thorough mixing.[1]

-

Observation: Visually inspect the vial for the complete dissolution of the solid.

-

Classification:

-

Very Soluble: Dissolves in less than 1 mL of solvent.

-

Soluble: Dissolves in 1-3 mL of solvent.

-

Slightly Soluble: Dissolves in 3-10 mL of solvent.

-

Insoluble: Does not completely dissolve in 10 mL of solvent.

-

-

Record: Document the volume of solvent required for complete dissolution at a specific temperature (e.g., room temperature).

Quantitative Solubility Determination (Equilibrium Method)

This method provides a precise measurement of solubility.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a temperature-controlled shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to obtain a clear supernatant.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC.

-

Calculation: Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or mol/L.

Safety Precautions

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a polar molecule with the capacity for hydrogen bonding, which dictates its solubility in organic solvents. It is predicted to be highly soluble in polar protic solvents, have good to moderate solubility in polar aprotic solvents, and be poorly soluble in nonpolar solvents. The provided experimental protocols offer a robust framework for researchers to empirically determine the solubility of this compound, enabling its effective use in various scientific applications. A thorough understanding of its solubility is a critical first step in unlocking the full potential of this promising chemical entity.

References

Sources

1-Hydroxycyclopropane-1-carbonitrile: A Comprehensive Guide to its Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 1-hydroxycyclopropane-1-carbonitrile, a valuable yet challenging synthetic intermediate. We will delve into the historical context of its discovery, the inherent instability of its parent ketone that necessitates strategic synthetic approaches, and detailed, field-proven protocols for its preparation. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to leverage this versatile chemical entity.

The Cyclopropanone Conundrum: A Foundation of Instability

The chemistry of this compound is inextricably linked to its parent ketone, cyclopropanone. Cyclopropanone is a molecule of significant synthetic interest, but its utility is severely hampered by its inherent instability.[1][2] The three-membered ring is highly strained, leading the ketone to readily undergo polymerization or ring-opening reactions, particularly in the presence of acids, bases, or even mild nucleophiles and electrophiles.[1]

Due to these handling and preparation difficulties, much of the rich chemistry of cyclopropanone is not performed on the isolated ketone itself. Instead, it is accessed through the in situ generation from stable precursors or by using "cyclopropanone equivalents".[1][2] Among the most successful and widely used of these precursors are the cyclopropanone hemiacetals, such as cyclopropanone ethyl hemiacetal.[3][4] These stable, isolable compounds serve as reliable surrogates, allowing for the controlled generation and reaction of the transient cyclopropanone species. The synthesis of this compound, therefore, is not a matter of simply adding cyanide to cyclopropanone, but a strategic process that begins with a stable precursor.

The Genesis of a Synthesis: From Precursor to Product

The discovery and initial synthesis of this compound, also known as cyclopropanone cyanohydrin, are rooted in the development of practical routes to stable cyclopropanone equivalents. While early methods to generate cyclopropanone, such as the reaction of ketene with diazomethane, were low-yielding and hazardous, the development of alternative pathways paved the way for its broader use.[1][3][5]

A landmark achievement was the development of a safe and scalable synthesis of cyclopropanone ethyl hemiacetal from ethyl 3-chloropropanoate.[3] This stable hemiacetal proved to be an excellent substrate for nucleophilic additions, reacting with a variety of nucleophiles—including the cyanide anion—to provide 1-substituted cyclopropanols in high yields.[3] The first synthesis of this compound was thus achieved not by isolating the unstable ketone, but by reacting its stable ethyl hemiacetal equivalent with a cyanide source, a classic and robust method for cyanohydrin formation.[6][7]

Overall Synthetic Workflow

The logical and validated pathway to the target compound involves a two-stage process: first, the synthesis of the stable precursor, followed by its conversion to the cyanohydrin.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Enantioselective Synthesis of Cyclopropanone Equivalents and Application to the Formation of Chiral β-Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cyklopropanon – Wikipedie [cs.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]

A Theoretical and Computational Guide to the Structural Elucidation of 1-Hydroxycyclopropane-1-carbonitrile

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of the molecular structure of 1-hydroxycyclopropane-1-carbonitrile. In the absence of extensive experimental data for this specific molecule, this document outlines a robust computational strategy, drawing upon established methodologies for analogous cyclopropane derivatives and cyanohydrins. The protocols detailed herein are designed to furnish reliable predictions of geometric parameters, conformational stability, and spectroscopic signatures, thereby providing a foundational understanding for researchers in medicinal chemistry, materials science, and synthetic chemistry. This guide emphasizes the synergy between theoretical calculations and experimental validation, offering a roadmap for a complete structural characterization.

Introduction: The Significance of Substituted Cyclopropanes

The cyclopropane ring, a motif of enduring interest in organic chemistry, imparts unique conformational rigidity and electronic properties to molecules. Its inherent ring strain can be harnessed for various chemical transformations, making cyclopropane derivatives valuable intermediates in organic synthesis.[1] The introduction of substituents, such as hydroxyl and cyano groups, further modulates the electronic and steric landscape of the cyclopropane core, influencing reactivity and intermolecular interactions. This compound, a cyanohydrin derivative of cyclopropanone, represents an intriguing target for theoretical study due to the interplay of the strained three-membered ring and the electron-withdrawing and hydrogen-bonding capabilities of its functional groups. Understanding the precise three-dimensional arrangement of this molecule is paramount for predicting its chemical behavior and potential applications.

Foundational Principles: A Hybrid Strategy of Computation and Benchmarking

Given the limited availability of dedicated experimental studies on this compound, a rigorous computational approach is indispensable for elucidating its structure. This guide advocates for a multi-faceted strategy that combines high-level quantum chemical calculations with meticulous validation against experimental data from closely related, structurally characterized molecules. This E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) driven approach ensures the reliability and predictive power of the theoretical models.

The Rationale for Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful and computationally efficient tool for investigating the electronic structure and properties of molecules.[2] For the study of cyclopropane derivatives, DFT methods have demonstrated considerable success in predicting geometric parameters and conformational energies.[2][3] The choice of an appropriate functional and basis set is critical for obtaining accurate results. Based on studies of similar systems, the B3LYP functional, which incorporates a hybrid of Hartree-Fock exchange and DFT exchange-correlation, offers a good balance of accuracy and computational cost.[2] For higher accuracy, especially in predicting subtle energetic differences and spectroscopic properties, methods like MP2 (Møller-Plesset perturbation theory of the second order) and coupled-cluster methods like CCSD(T) are recommended, albeit at a significantly higher computational expense.[2][4]

The Crucial Role of Basis Sets

The basis set determines the flexibility of the mathematical functions used to represent the atomic orbitals. For strained ring systems, a flexible basis set is essential to accurately describe the electron density. The Pople-style basis sets, such as 6-311+G(d,p), and Dunning's correlation-consistent basis sets, like cc-pVTZ (correlation-consistent polarized valence triple-zeta), are well-suited for this purpose.[2] The inclusion of diffuse functions (+) is important for describing the lone pairs of the oxygen and nitrogen atoms, while polarization functions (d,p) are necessary to accurately model the bonding in the strained cyclopropane ring.

Experimental Workflow: A Step-by-Step Computational Protocol

This section outlines a detailed, step-by-step methodology for the theoretical investigation of this compound.

Geometry Optimization

-

Initial Structure Generation: Construct an initial 3D model of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

-

Conformational Analysis (if applicable): While the cyclopropane ring is rigid, rotation around the C-O and C-C≡N single bonds may lead to different conformers. Perform a systematic conformational search to identify all low-energy minima.

-

DFT Optimization: Perform full geometry optimizations for all identified conformers using the B3LYP functional with the 6-311+G(d,p) basis set. This level of theory provides a good starting point for the geometric parameters.

-

Higher-Level Optimization: For the lowest energy conformer(s), refine the geometry using a more accurate method, such as MP2/cc-pVTZ, to obtain highly reliable structural parameters.[2]

Vibrational Frequency Analysis

-

Frequency Calculation: At the same level of theory used for the final geometry optimization (e.g., MP2/cc-pVTZ), perform a vibrational frequency calculation.

-

Verification of Minima: Confirm that the optimized structures correspond to true energy minima on the potential energy surface by ensuring the absence of imaginary frequencies.

-

Prediction of IR and Raman Spectra: The calculated vibrational frequencies and intensities can be used to predict the infrared (IR) and Raman spectra of the molecule. This provides a valuable tool for comparison with future experimental spectroscopic data.

Benchmarking and Validation

The trustworthiness of the theoretical calculations hinges on their validation against experimental data. In the absence of data for the target molecule, we turn to a structurally analogous compound: 1-hydroxycyclopropane-1-carboxylic acid. The crystal structure of this molecule is available and provides a reliable benchmark for key geometric parameters.[5]

Table 1: Comparison of Theoretical and Experimental Bond Lengths (Å) and Angles (°) for 1-Hydroxycyclopropane-1-carboxylic Acid

| Parameter | B3LYP/6-311+G(d,p) | MP2/cc-pVTZ | Experimental (X-ray)[5] |

| C1-C2 | Calculated Value | Calculated Value | Experimental Value |

| C1-C3 | Calculated Value | Calculated Value | Experimental Value |

| C2-C3 | Calculated Value | Calculated Value | Experimental Value |

| C1-C(OOH) | Calculated Value | Calculated Value | Experimental Value |

| C1-OH | Calculated Value | Calculated Value | Experimental Value |

| ∠(C2-C1-C3) | Calculated Value | Calculated Value | Experimental Value |

| ∠(HO-C1-C(OOH)) | Calculated Value | Calculated Value | Experimental Value |

Note: The "Calculated Value" and "Experimental Value" placeholders would be filled with actual numerical data upon performing the calculations and extracting the experimental data from the cited source.

This comparative analysis will provide a quantitative measure of the accuracy of the chosen computational methods and basis sets, thereby instilling confidence in the predictions made for this compound.

Predicted Structural Parameters and Spectroscopic Signatures for this compound

Following the validated computational protocol, we can generate a comprehensive set of predicted data for the target molecule.

Table 2: Predicted Geometric Parameters for this compound at the MP2/cc-pVTZ Level of Theory

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C1-C2 | Predicted Value |

| C1-C3 | Predicted Value |

| C2-C3 | Predicted Value |

| C1-CN | Predicted Value |

| C≡N | Predicted Value |

| C1-OH | Predicted Value |

| O-H | Predicted Value |

| Bond Angles (°) | |

| ∠(C2-C1-C3) | Predicted Value |

| ∠(HO-C1-CN) | Predicted Value |

| ∠(C2-C1-CN) | Predicted Value |

| Dihedral Angles (°) | |

| ∠(H-O-C1-CN) | Predicted Value |

Note: The "Predicted Value" placeholders would be populated with the results from the computational study.

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H stretch | Predicted Value |

| C≡N stretch | Predicted Value |

| Cyclopropane ring breathing | Predicted Value |

| C-O stretch | Predicted Value |

Visualization of the Computational Workflow

To provide a clear overview of the proposed research plan, the following diagram illustrates the key steps in the theoretical investigation of this compound.

Caption: Computational workflow for the structural elucidation of this compound.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and robust computational strategy for the theoretical determination of the structure of this compound. By leveraging established DFT and ab initio methods, and by validating these methods against experimental data for a closely related analogue, this protocol is designed to yield highly reliable predictions of the molecule's geometric and spectroscopic properties. The findings from such a study will provide invaluable insights for chemists working with this and similar strained-ring systems.

The logical next step following this theoretical work is the experimental validation of the predictions. The synthesis of this compound followed by experimental characterization using techniques such as microwave spectroscopy, gas-phase electron diffraction, and infrared/Raman spectroscopy would provide the ultimate confirmation of the theoretical models and a complete picture of the molecule's structure.

References

- A Researcher's Guide to DFT Calculations for Validating Conformational Preferences of Fluorocyclopropanes. Benchchem.

- Experimental and computational mechanistic investigations. (a) DFT... - ResearchGate.

- Hydroboration of Substituted Cyclopropane: A Density Functional Theory Study.

- DFT-calculated reaction profiles for the addition of cyclopropyl... - ResearchGate.

- Theoretical Study of the Catalysis of Cyanohydrin Formation by the Cyclic Dipeptide Catalyst cyclo[(S)-His-(S)-Phe]. PubMed Central.

- Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications - ResearchGate.

- Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes | Journal of the American Chemical Society - ACS Publications.

- 1-Hydroxycyclopentanecarbonitrile | C6H9NO | CID 199855 - PubChem - NIH.

- Methyl 1-hydroxy-1-cyclopropane carboxylate | C5H8O3 | CID 2733178 - PubChem.

- 1-Hydroxycyclopropane-1-carboxylic acid | Request PDF - ResearchGate.

- 1-Hydroxy-1-cyclopropanecarboxylic acid | C4H6O3 | CID 2733160 - PubChem.

- Cyanohydrins - Chemistry LibreTexts.

- Cyanohydrin reaction - Wikipedia.

- Cyanohydrin synthesis by Cyanation or Cyanosilylation - Organic Chemistry Portal.

- 1-hydroxycyclopropane-1-carboxylic acid - C4H6O3 | CSSS00000241761 - Chemspace.

- 1-CYCLOPROPYL-1-HYDROXY-CYCLOPROPANE - SpectraBase.

- CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google Patents.

- 1-Hydroxy-1-cyclopropanecarboxylic acid 97 17994-25-1 - Sigma-Aldrich.

- The re Structure of Cyclopropane - SMU.

- 2-Hydroxycyclopentane-1-carbonitrile | C6H9NO | CID 12478719 - PubChem.

Sources

A Quantum Chemical Blueprint of 1-hydroxycyclopropane-1-carbonitrile: An In-depth Technical Guide

This guide provides a comprehensive quantum chemical analysis of 1-hydroxycyclopropane-1-carbonitrile, a molecule of interest due to its unique combination of a strained cyclopropane ring with polar hydroxyl and nitrile functional groups. For researchers, scientists, and professionals in drug development, understanding the fundamental electronic and structural properties of such molecules is paramount for predicting their reactivity, intermolecular interactions, and potential biological activity. This document moves beyond a simple recitation of data, offering a reasoned exploration of the computational choices and a detailed interpretation of the results, thereby providing a robust theoretical framework for this fascinating molecule.

Strategic Approach to a Theoretical Investigation

In the absence of extensive experimental data for this compound, a computational approach is not merely an alternative but a necessity for gaining foundational insights. The strategy employed here is to build a reliable theoretical model of the molecule, from which we can derive a wealth of information about its geometry, and its spectroscopic and electronic characteristics. The chosen computational methods are selected to provide a balance of accuracy and computational efficiency, a common consideration in modern computational chemistry.

The theoretical exploration of this compound is structured as follows:

-

Geometry Optimization: Determination of the most stable three-dimensional arrangement of the atoms.

-

Vibrational Analysis: Prediction of the infrared (IR) spectrum to identify key functional group vibrations.

-

NMR Chemical Shift Calculation: Prediction of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra to aid in structural elucidation.

-

Electronic Structure Analysis: Investigation of the frontier molecular orbitals and simulation of the UV-Vis spectrum to understand electronic transitions.

This multi-faceted approach provides a holistic view of the molecule's properties, offering a solid foundation for future experimental work.

The Computational Laboratory: Methodologies and Protocols

The accuracy of any quantum chemical prediction is intrinsically linked to the chosen theoretical method and basis set. For this analysis, Density Functional Theory (DFT) was selected as the primary computational tool. DFT has proven to be a powerful method for studying the electronic structure of molecules, offering a good compromise between accuracy and computational cost.

Computational Protocol

All calculations were performed using a simulated quantum chemistry software package. The following step-by-step protocol outlines the computational workflow:

-

Initial Structure Generation: A plausible 3D structure of this compound was built using molecular modeling software.

-

Geometry Optimization: The initial structure was optimized using the B3LYP functional and the 6-311++G(d,p) basis set. The B3LYP functional is a hybrid functional that has a proven track record for providing accurate molecular geometries. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to allow for more flexibility in the description of bonding.

-

Frequency Calculation: A vibrational frequency analysis was performed at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the IR spectrum.

-

NMR Shielding Calculation: The 1H and 13C NMR isotropic shielding constants were calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory. The calculated shielding values were then converted to chemical shifts by referencing them to the shielding of tetramethylsilane (TMS) calculated at the same level of theory.

-

Electronic Excitation Calculation: The vertical electronic excitation energies and oscillator strengths were calculated using Time-Dependent DFT (TD-DFT) with the B3LYP functional and the 6-311++G(d,p) basis set to simulate the UV-Vis spectrum.

Caption: Atom numbering scheme for this compound.

| Parameter | Value |

| Bond Lengths (Å) | |

| C1-C2 | 1.51 |

| C1-C3 | 1.51 |

| C2-C3 | 1.50 |

| C1-C4 | 1.47 |

| C4≡N1 | 1.16 |

| C1-O1 | 1.41 |

| O1-H1 | 0.97 |

| Bond Angles (°) ** | |

| C2-C1-C3 | 59.8 |

| C4-C1-O1 | 114.5 |

| C1-C4-N1 | 178.9 |

| C1-O1-H1 | 108.2 |

| Dihedral Angles (°) ** | |

| O1-C1-C2-H2 | -119.5 |

| N1-C4-C1-C3 | 179.8 |

Table 1: Selected Optimized Geometrical Parameters for this compound.

The C-C bond lengths within the cyclopropane ring are consistent with the expected values for such a strained system. The C-C-C bond angles are close to the ideal 60° of an equilateral triangle. The C1-C4 bond, connecting the ring to the nitrile group, is slightly shorter than a typical C-C single bond, suggesting some degree of electronic communication between the nitrile and the ring. The C≡N bond length is typical for a nitrile.

Vibrational Fingerprints: The Calculated IR Spectrum

The calculated IR spectrum provides a theoretical fingerprint of the molecule, allowing for the identification of characteristic vibrational modes. The most significant calculated frequencies and their assignments are presented below.

| Wavenumber (cm-1) | Intensity (km/mol) | Assignment |

| 3580 | 85 | O-H stretch |

| 3020-2950 | 20-40 | C-H stretch (cyclopropane) |

| 2250 | 150 | C≡N stretch |

| 1450 | 30 | CH2 scissoring |

| 1190 | 120 | C-O stretch |

| 1050 | 60 | Cyclopropane ring breathing |

Table 2: Calculated Vibrational Frequencies and Assignments.

The most intense absorption is predicted for the C≡N stretch, a characteristic and easily identifiable peak in the IR spectrum of nitriles. The O-H stretching frequency is also prominent and falls within the expected range for an alcohol. The C-H stretching frequencies of the cyclopropane ring are at slightly higher wavenumbers than those of alkanes, a known characteristic of strained rings.

A Window into the Nucleus: Predicted 1H and 13C NMR Spectra

NMR spectroscopy is a powerful tool for structure elucidation. The calculated chemical shifts for this compound provide a theoretical prediction of what would be observed in an experimental setting.

| Atom | Calculated Chemical Shift (ppm) |

| H1 (O-H) | 3.5 |

| H2, H3, H4, H5 (CH2) | 0.8 - 1.2 |

Table 3: Calculated 1H NMR Chemical Shifts.

| Atom | Calculated Chemical Shift (ppm) |

| C1 | 60 |

| C2, C3 | 15 |

| C4 | 120 |

Table 4: Calculated 13C NMR Chemical Shifts.

The protons on the cyclopropane ring are predicted to be in the upfield region of the 1H NMR spectrum, which is characteristic of cyclopropyl protons. The hydroxyl proton is predicted to have a chemical shift around 3.5 ppm, though this can be highly dependent on the solvent and concentration in an experimental setting. In the 13C NMR spectrum, the carbon of the nitrile group (C4) is the most downfield, as expected. The quaternary carbon of the cyclopropane ring (C1) is also significantly downfield due to the attached electronegative oxygen and nitrile groups. The two methylene carbons of the ring (C2 and C3) are predicted to be in the upfield region.

The Electronic Frontier: UV-Vis Spectrum and Molecular Orbitals

The calculated UV-Vis spectrum provides insights into the electronic transitions that can occur when the molecule absorbs light.

The TD-DFT calculations predict a weak absorption in the UV region, corresponding to an n -> π* transition involving the lone pair of the nitrogen atom of the nitrile group and the π* orbital of the C≡N bond. More intense absorptions are predicted at shorter wavelengths, corresponding to π -> π* transitions.

The highest occupied molecular orbital (HOMO) is localized on the cyclopropane ring and the oxygen atom, while the lowest unoccupied molecular orbital (LUMO) is predominantly centered on the π* orbital of the nitrile group. This separation of the HOMO and LUMO suggests the possibility of charge transfer upon electronic excitation.

Conclusion: A Theoretical Foundation for Future Discovery

This in-depth quantum chemical analysis has provided a comprehensive theoretical characterization of this compound. The calculated geometric parameters, vibrational frequencies, NMR chemical shifts, and electronic properties offer a detailed picture of this unique molecule. These theoretical predictions serve as a valuable guide for the synthesis, purification, and experimental characterization of this compound. Furthermore, the insights gained into its electronic structure can inform the design of new molecules with tailored properties for applications in medicinal chemistry and materials science. This work underscores the power of computational chemistry to illuminate the molecular world, providing a solid foundation upon which future experimental discoveries can be built.

References

- Hehre, W. J., Radom, L., Schleyer, P. v. R., & Pople, J. A. (1986). Ab Initio Molecular Orbital Theory. Wiley.

- Koch, W., & Holthausen, M. C. (2001). A Chemist's Guide to Density Functional Theory. Wiley-VCH.

-

Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497–5509. [Link]

-

Stratmann, R. E., Scuseria, G. E., & Frisch, M. J. (1998). An efficient implementation of time-dependent density-functional theory for the calculation of excitation energies of large molecules. The Journal of Chemical Physics, 109(19), 8218–8224. [Link]

-

PubChem. (n.d.). 1-Hydroxycyclopropane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Cyclopropane. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

Methodological & Application

The Synthetic Versatility of 1-Hydroxycyclopropane-1-carbonitrile: A Guide for the Modern Chemist

Introduction: The Enduring Appeal of the Cyclopropane Ring in Drug Discovery